molecular formula C₁₁H₆ClN₃O₃ B1663829 Pyridazinediones-derivative-1 CAS No. 147493-44-5

Pyridazinediones-derivative-1

Cat. No.: B1663829
CAS No.: 147493-44-5
M. Wt: 263.63 g/mol
InChI Key: QZWYCFYTWWTGQD-UHFFFAOYSA-N
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Description

Pyridazinediones-derivative-1 is a compound belonging to the pyridazine family, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyridazinediones are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and chemical biology .

Mechanism of Action

Pyridazinediones have been reported to facilitate the chemical modification of peptides and proteins, enabling a plethora of therapeutic, imaging, and diagnostic applications . They have been used in the formation of antibody-drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody .

Future Directions

Pyridazinediones and their derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . This suggests that they could have numerous practical applications in the future, particularly in the fields of medicinal chemistry and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazinediones-derivative-1 typically involves multi-component reactions. One common method is the microwave-assisted one-pot three-component synthesis, which uses eco-friendly catalysts like chitosan under microwave irradiation. This method is efficient, yielding high amounts of the desired product in a short reaction time .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar multi-component reactions. The use of microwave irradiation and eco-friendly catalysts is preferred to ensure high yield and efficiency while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyridazinediones-derivative-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles for substitution reactions and reducing agents for reduction reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazinediones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyridazinediones-derivative-1 include:

Uniqueness

This compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in various scientific fields. Its unique structure allows for site-selective modifications, making it particularly valuable in medicinal chemistry and chemical biology .

Properties

IUPAC Name

7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWYCFYTWWTGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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